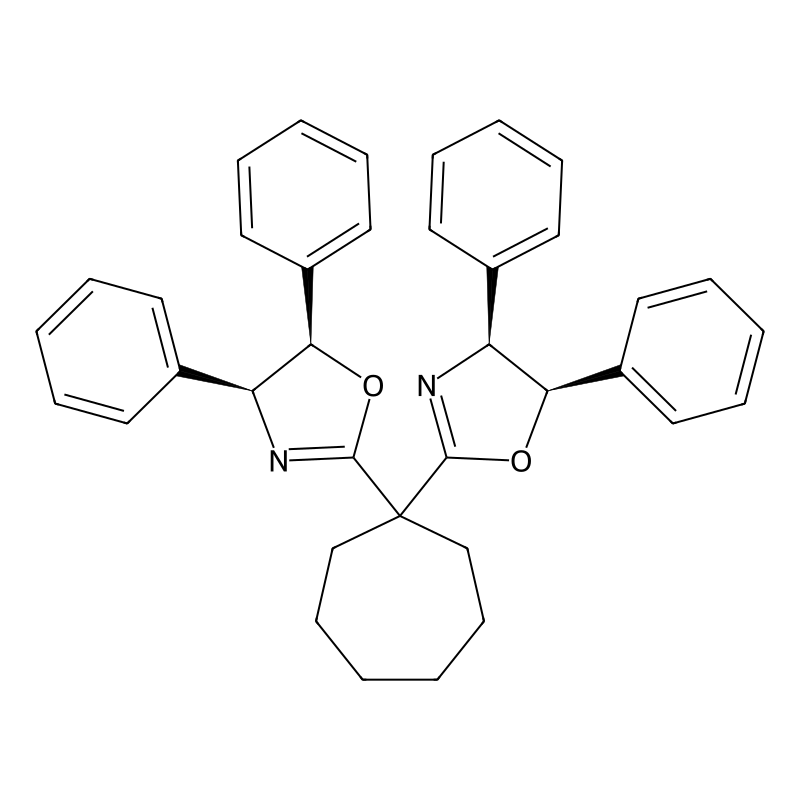

(4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential applications based on structure

The molecule contains a cycloheptane ring and two diphenyl-dihydrooxazole groups. Cyclophanes, which include cycloheptanes, can be used as hosts in supramolecular chemistry , a field focused on the interactions between molecules. Dihydrooxazoles can act as ligands, which are molecules that bind to metals. This suggests (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) could be a candidate for research in these areas.

Availability and research focus

Limited commercial availability suggests the compound might be relatively new or used in specialized research.

The compound (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 540.6940 g/mol. It is characterized by its unique structural features, including a cycloheptane backbone and two 4,5-diphenyl-4,5-dihydrooxazole moieties. This compound is often used in research settings due to its potential applications in various fields such as medicinal chemistry and materials science. Its CAS number is 2828432-01-3 and it has been noted for its high purity of 97% in commercial preparations .

The chemical behavior of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be explored through various reactions typical of oxazoles. These may include:

- Nucleophilic substitutions where the nitrogen atom in the oxazole ring can act as a nucleophile.

- Electrophilic aromatic substitutions on the diphenyl groups due to their electron-rich nature.

- Oxidation reactions, which can potentially modify the oxazole rings or the cycloheptane structure.

These reactions can lead to derivatives with altered biological or chemical properties.

Research into the biological activity of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has indicated potential pharmacological effects. Compounds containing oxazole rings are often investigated for their:

- Antimicrobial properties, which may inhibit the growth of bacteria or fungi.

- Anticancer activity, as certain oxazole derivatives have shown promise in targeting cancer cell lines.

- Neuroprotective effects, potentially benefiting conditions like neurodegeneration.

The synthesis of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the cycloheptane backbone through cyclization reactions involving appropriate precursors.

- Synthesis of the 4,5-diphenyl-4,5-dihydrooxazole moiety via condensation reactions between phenyl compounds and oxazoles.

- Coupling reactions to link the cycloheptane structure with the oxazole units.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity.

The applications of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) span several fields:

- Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.

- Material Science: In the formulation of polymers or materials with specific optical or electronic properties.

- Research: As a chemical probe in biological studies to elucidate mechanisms of action or pathways.

Interaction studies involving (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) are crucial for understanding its biological mechanisms. These studies might involve:

- Binding affinity assays with biological targets such as enzymes or receptors.

- Cell viability assays to assess cytotoxicity against various cell lines.

- In vivo studies to evaluate pharmacokinetics and pharmacodynamics.

Such interactions can provide insight into its therapeutic potential and safety profile.

Several compounds share structural similarities with (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole). Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Diphenylaminooxazole | Contains an amino group instead of a cycloheptane backbone | Known for strong fluorescent properties |

| 2-Diphenylphosphinoyloxazole | Phosphine oxide substituent | Exhibits different reactivity profiles |

| 3-Diphenylthiooxazole | Contains a sulfur atom in place of nitrogen | Displays unique electronic properties |

These compounds illustrate variations in substituents that can significantly alter their chemical behavior and biological activity compared to (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole).